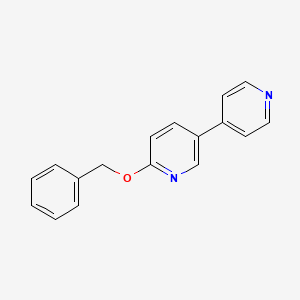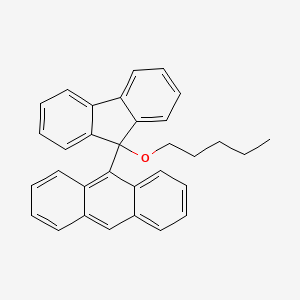
2,3-Dimethyl-1,4-dihydroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylanthracene-9,10(1H,4H)-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound features a fused ring system with two methyl groups at positions 2 and 3, and a quinone moiety at positions 9 and 10.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylanthracene-9,10(1H,4H)-dione typically involves the following steps:
Friedel-Crafts Alkylation: Introduction of methyl groups at positions 2 and 3 of anthracene using methyl chloride and aluminum chloride as a catalyst.
Oxidation: Conversion of the anthracene derivative to the quinone form using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production methods may involve large-scale Friedel-Crafts alkylation followed by oxidation under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Higher oxidized anthraquinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated anthraquinones.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylanthracene-9,10(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: The parent compound, widely used in dyes and pigments.
1,4-Dimethylanthracene-9,10(1H,4H)-dione: A similar compound with methyl groups at different positions.
2-Methylanthracene-9,10(1H,4H)-dione: A derivative with a single methyl group.
Uniqueness
2,3-Dimethylanthracene-9,10(1H,4H)-dione is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity compared to other anthraquinone derivatives.
Propriétés
Numéro CAS |
32740-64-0 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2,3-dimethyl-1,4-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H14O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-6H,7-8H2,1-2H3 |
Clé InChI |
SHAOMWKBPCKYHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC2=C(C1)C(=O)C3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid](/img/structure/B15250694.png)
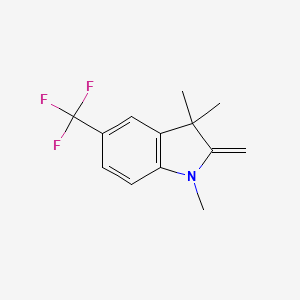
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
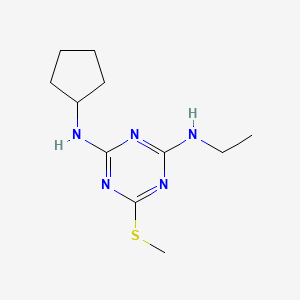
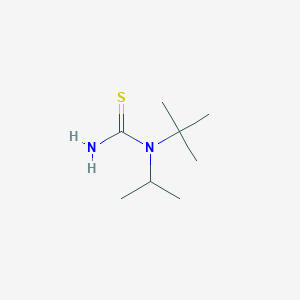
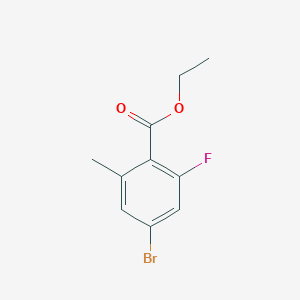
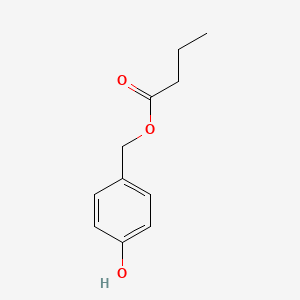
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)


![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)
